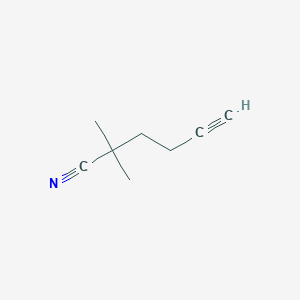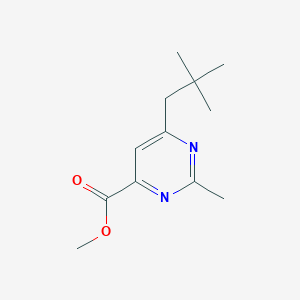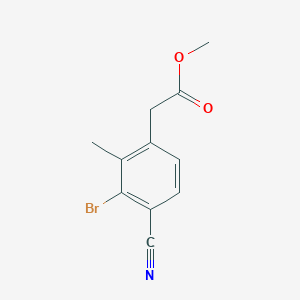
Methyl 3-bromo-4-cyano-2-methylphenylacetate
Vue d'ensemble
Description
Methyl 3-bromo-4-cyano-2-methylphenylacetate (MBCMPA) is a compound that is used in laboratory experiments for a variety of purposes. It is an acetate ester, which is derived from the phenylacetate group of compounds. MBCMPA is a highly reactive compound and has a wide range of applications in scientific research.
Mécanisme D'action
Methyl 3-bromo-4-cyano-2-methylphenylacetate is a highly reactive compound and has been shown to interact with nucleophilic sites on proteins. It has been shown to interact with cysteine residues, and these interactions are believed to be involved in the mechanism of action of Methyl 3-bromo-4-cyano-2-methylphenylacetate. Methyl 3-bromo-4-cyano-2-methylphenylacetate has also been shown to interact with other proteins, such as enzymes, and this interaction is believed to be involved in the regulation of enzyme activity.
Biochemical and Physiological Effects
Methyl 3-bromo-4-cyano-2-methylphenylacetate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and toxins, to inhibit the activity of enzymes involved in the metabolism of fatty acids, and to inhibit the activity of enzymes involved in the metabolism of carbohydrates. In addition, Methyl 3-bromo-4-cyano-2-methylphenylacetate has been shown to inhibit the activity of enzymes involved in the synthesis of proteins, and to inhibit the activity of enzymes involved in the metabolism of lipids.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 3-bromo-4-cyano-2-methylphenylacetate has several advantages for laboratory experiments. It is a highly reactive compound and can be used to study a variety of biochemical and physiological processes. In addition, it is a relatively inexpensive compound and is easily purified. However, Methyl 3-bromo-4-cyano-2-methylphenylacetate also has several limitations. It is a highly reactive compound and can be toxic if not handled properly. In addition, it can react with other compounds, making it difficult to use in certain experiments.
Orientations Futures
Methyl 3-bromo-4-cyano-2-methylphenylacetate has a wide range of potential applications in scientific research. Future research could focus on developing new methods for synthesizing Methyl 3-bromo-4-cyano-2-methylphenylacetate and other related compounds. In addition, research could focus on developing new methods for studying the mechanism of action of Methyl 3-bromo-4-cyano-2-methylphenylacetate and other related compounds. Furthermore, research could focus on developing new methods for studying the biochemical and physiological effects of Methyl 3-bromo-4-cyano-2-methylphenylacetate and other related compounds. Finally, research could focus on developing new methods for using Methyl 3-bromo-4-cyano-2-methylphenylacetate and other related compounds in laboratory experiments.
Applications De Recherche Scientifique
Methyl 3-bromo-4-cyano-2-methylphenylacetate has a wide range of applications in scientific research. It is used to study the structure and function of enzymes, to study the metabolism of drugs and toxins, and to study the mechanism of action of drugs. It has also been used to study the effects of environmental pollutants on the human body, to study the effects of drugs on the human body, and to study the effects of drugs on the brain. In addition, Methyl 3-bromo-4-cyano-2-methylphenylacetate has been used in the synthesis of other compounds, such as the anticancer drug, paclitaxel.
Propriétés
IUPAC Name |
methyl 2-(3-bromo-4-cyano-2-methylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-7-8(5-10(14)15-2)3-4-9(6-13)11(7)12/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLEWPMSZEJXUHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Br)C#N)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-4-cyano-2-methylphenylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




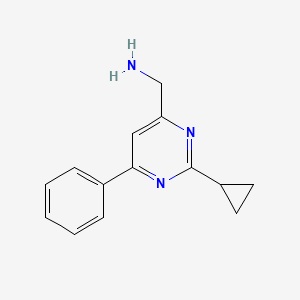

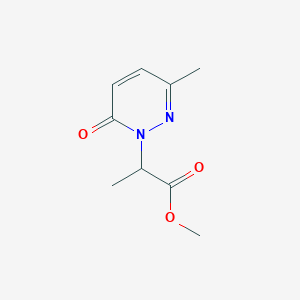


![3-fluoro-3-[(2E)-3-phenylprop-2-en-1-yl]azetidine hydrochloride](/img/structure/B1484583.png)
![Methyl 6-{bicyclo[2.2.1]hept-5-en-2-yl}pyrimidine-4-carboxylate](/img/structure/B1484585.png)
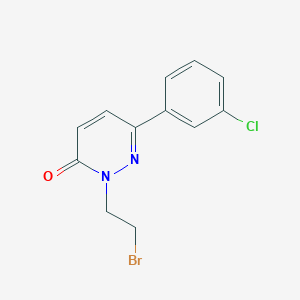

amine hydrochloride](/img/structure/B1484592.png)
amine hydrochloride](/img/structure/B1484593.png)
